8-Bromo-2H-1-benzopyran-2-one
Overview
Description
8-Bromo-2H-1-benzopyran-2-one, also known as 8-bromochromen-2-one, is a brominated derivative of coumarin. Coumarins are a class of organic compounds characterized by a benzene ring fused to a pyrone ring. These compounds are widely found in nature and are known for their diverse biological activities and applications in various fields.
Mechanism of Action
Mode of Action
It’s known that the compound is synthesized using a biocatalytic domino reaction, specifically a knoevenagel/intramolecular transesterification reaction
Biochemical Pathways
Given its synthesis involves a knoevenagel/intramolecular transesterification reaction , it’s possible that the compound may affect pathways involving similar reactions.
Pharmacokinetics
The compound’s molecular weight is 225.04 , which may influence its bioavailability
Result of Action
It’s known that benzopyran derivatives can have a wide variety of pharmacological activities , suggesting that 8-Bromo-2H-1-benzopyran-2-one may also have diverse effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Dust formation should also be avoided, and personal protective equipment should be used when handling the compound . These precautions suggest that the compound’s action may be influenced by environmental conditions such as ventilation and exposure to dust.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2H-1-benzopyran-2-one typically involves the bromination of 2H-1-benzopyran-2-one. One common method is the reaction of 3-bromo-2-hydroxybenzaldehyde with carbethoxymethylene triphenylphosphorane in N-methyl-2-pyrrolidone (NMP) as a solvent . This reaction proceeds under mild conditions and yields the desired brominated coumarin derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and ligands in the presence of a base.
Major Products:
Substitution Products: Amino or thio derivatives of 2H-1-benzopyran-2-one.
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Coupling Products: Aryl or alkyl-substituted derivatives.
Scientific Research Applications
8-Bromo-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Coumarin (2H-1-benzopyran-2-one): The parent compound, known for its anticoagulant properties.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant activity.
4-Methylcoumarin: A methylated derivative with distinct biological properties.
Uniqueness: 8-Bromo-2H-1-benzopyran-2-one is unique due to the presence of the bromine atom, which significantly alters its chemical reactivity and biological activity compared to other coumarin derivatives. This makes it a valuable compound for various research and industrial applications.
Biological Activity
8-Bromo-2H-1-benzopyran-2-one, also known as 8-bromochromen-2-one, is a brominated derivative of coumarin. Coumarins are a class of organic compounds recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₅BrO₂ and a molecular weight of 225.04 g/mol. The presence of the bromine atom at the 8-position significantly alters its chemical reactivity and biological activity compared to non-brominated coumarins.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
- Antioxidant Activity : Like many coumarin derivatives, this compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Anticancer Effects
The anticancer potential of this compound has been explored in several studies:
- Cell Proliferation Inhibition : It has been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .
- Mechanistic Insights : The compound's anticancer effects may be linked to its ability to modulate signaling pathways involved in cell survival and proliferation, particularly by inhibiting the PI3K/Akt/mTOR pathway .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been documented through various assays measuring cytokine production. The compound effectively reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential utility in treating inflammatory diseases .
Comparative Analysis with Related Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Significant | Strong | Moderate |
4-Hydroxycoumarin | Moderate | Moderate | High |
Coumarin | Low | Low | Moderate |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted that this compound exhibited potent activity against multi-drug resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
- Cancer Research : In vitro studies reported in Cancer Letters showed that treatment with this compound resulted in a dose-dependent decrease in cell viability for MCF-7 cells, with IC50 values indicating significant potency .
- Inflammation Models : Research conducted on animal models demonstrated that administration of the compound led to reduced paw edema and lower levels of inflammatory markers compared to untreated controls .
Properties
IUPAC Name |
8-bromochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVMXYHSBRLPDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457275 | |
Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33491-30-4 | |
Record name | 8-Bromo-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33491-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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